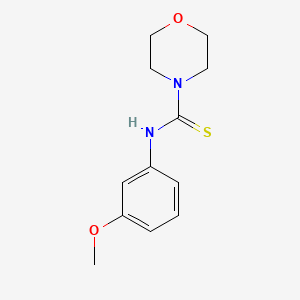

![molecular formula C19H27N5O2 B5517185 N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinamide and its derivatives, including various nicotinic acid and pyrazolyl-nicotinamide analogs, are widely studied for their chemical, physical, and biological properties. These compounds are involved in numerous biochemical processes and have been investigated for their potential in various applications, including pharmacology and material science.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves condensation reactions, hydrazination, and other methods tailored to introduce specific functional groups or structural motifs, such as pyrazolyl rings or pyridine analogs. For example, the synthesis of nicotinamide C-nucleosides and their derivatives involves condensation of lithiated pyridines with sugar aldehydes, followed by mesylation and hydrolysis steps (Kabat et al., 1987).

Molecular Structure Analysis

Structural and energetic analyses of nicotinamide derivatives, such as those involved in cocrystals with dihydroxybenzoic acids, reveal basic recognition patterns and highlight the importance of COOH and OH groups' affinity toward N-donor compounds. These studies provide insights into the molecular assemblies and crystal lattice energetic features of such compounds (Jarzembska et al., 2017).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation, which are crucial for understanding their chemical behavior and applications. The enzymatic methylation of nicotinamide to form N-methylnicotinamide is a key reaction in its metabolic pathway (Holman & Wiegand, 1948).

Aplicaciones Científicas De Investigación

1. Metabolic Pathways and Cancer Therapy

Nicotinamide derivatives, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, are being explored for their role in metabolic pathways and potential application in cancer therapy. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation and is expressed at high levels in several types of cancers, making it a potential target for therapy (Peng et al., 2011).

2. Enzyme Activity and Inhibition Studies

Research has focused on understanding the biochemical properties and the inhibition of NNMT, which is responsible for the N-methylation of nicotinamide and related compounds. Studies aim to characterize the enzyme's activity and explore potential inhibitors, which could have implications for treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders (Rini et al., 1990).

3. Antioxidant and Anti-inflammatory Properties

The derivatives of nicotinamide, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, have been shown to exhibit antioxidant and anti-inflammatory actions. These properties are being researched for their potential therapeutic benefits in protecting against various forms of cellular damage and inflammation-related conditions (Brzozowski et al., 2008).

4. Gastroprotective Effects

Compounds derived from nicotinamide have been evaluated for their gastroprotective effects, particularly in the context of stress-induced gastric lesions. Research aims to understand how these compounds can enhance gastric mucosal defense and potentially serve as therapeutic agents for gastrointestinal disorders (Brzozowski et al., 2008).

5. Herbicidal Activity and Agricultural Applications

Nicotinamide derivatives have also been explored for their herbicidal activity, with some compounds showing promising results against specific weeds. This research has implications for the development of new, more effective herbicides based on natural-product chemistry (Yu et al., 2021).

6. Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, particularly on mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).

Propiedades

IUPAC Name |

N-[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-19(2,3)17-9-14(22-23-17)11-24-8-6-15(16(25)12-24)21-18(26)13-5-4-7-20-10-13/h4-5,7,9-10,15-16,25H,6,8,11-12H2,1-3H3,(H,21,26)(H,22,23)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOXRZAIFNOET-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)